molecular formula C19H20N2O4 B2869544 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-propan-2-yloxyphenyl)propanamide CAS No. 851989-53-2

3-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-propan-2-yloxyphenyl)propanamide

Cat. No. B2869544
CAS RN: 851989-53-2
M. Wt: 340.379
InChI Key: NHIWUPLNYFZBMA-UHFFFAOYSA-N
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Description

3-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-propan-2-yloxyphenyl)propanamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as BZP, and it has been synthesized using different methods.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

  • Derivatives of 2-oxo-3H-benzoxazole, including 3-substituted-2-oxo-3H-benzoxazoles, are known for their analgesic and anti-inflammatory properties. Studies have found that these compounds inhibit prostaglandin E2 synthesis, contributing to their in vivo activity (Gülcan et al., 2003).

Ring-Opening Cyclization in Chemical Synthesis

  • The compound has been used in ring-opening [3 + 2] cyclization reactions with benzo[d]isoxazoles, providing efficient access to 2-hydroxyaryl-oxazolines. This represents a significant advancement in the synthesis of oxa-heterocycles (He et al., 2020).

Mass Spectral Analysis

  • The mass spectral behavior of related compounds, such as 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, is characterized by specific cleavage patterns, providing valuable information for chemical analysis (Mallen et al., 1979).

Optical Storage in Polymers

  • Derivatives of the compound have been used in the synthesis of polymers for reversible optical storage, demonstrating high photoinduced birefringence and suggesting applications in data storage technologies (Meng et al., 1996).

Antitumor Activity

  • Novel 3-benzyl-4(3H)quinazolinone analogues, including derivatives of the compound , have shown promising broad-spectrum antitumor activity. These findings are significant for the development of new anticancer drugs (Al-Suwaidan et al., 2016).

Synthesis of Diverse Heterocycles

  • The compound has been utilized in novel synthesis methods, such as the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, to create a range of heterocyclic derivatives (Gabriele et al., 2006).

Antinociceptive Activity

  • Derivatives have been synthesized and tested for antinociceptive activity, providing insights into their potential use as pain relief agents (Önkol et al., 2004).

Neurokinin-1 Receptor Antagonist

  • The compound has been found to act as a neurokinin-1 receptor antagonist, indicating potential applications in treating conditions like depression and emesis (Harrison et al., 2001).

properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-propan-2-yloxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13(2)24-16-9-5-3-7-14(16)20-18(22)11-12-21-15-8-4-6-10-17(15)25-19(21)23/h3-10,13H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIWUPLNYFZBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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